molecular formula C9H9BrO2 B13047751 9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine

9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine

Cat. No.: B13047751
M. Wt: 229.07 g/mol
InChI Key: UWASHBRPGPVTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine typically involves the bromination of 2,3-dihydro-5H-benzo[E][1,4]dioxepine. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 9-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxepine ring system play crucial roles in its reactivity and biological activity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

9-bromo-3,5-dihydro-2H-1,4-benzodioxepine

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3H,4-6H2

InChI Key

UWASHBRPGPVTIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CO1)C=CC=C2Br

Origin of Product

United States

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